molecular formula C10H6BrFN2O B13684562 2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde

2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13684562
M. Wt: 269.07 g/mol
InChI Key: YHSAFYRZORVGBQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the imidazole ring The carbaldehyde group at the 5-position of the imidazole ring further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination and Fluorination: The initial step involves the bromination and fluorination of a phenyl ring to obtain 2-bromo-4-fluorophenyl derivatives.

    Imidazole Formation: The next step involves the formation of the imidazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carbaldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Cyclization Reactions: The imidazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity towards these targets. The imidazole ring plays a crucial role in coordinating with metal ions or forming hydrogen bonds, thereby modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenyl acetate
  • 2-Bromo-4-fluorophenylacetonitrile
  • 2-Bromo-4-fluorophenol

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-9-3-6(12)1-2-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

YHSAFYRZORVGBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C2=NC=C(N2)C=O

Origin of Product

United States

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